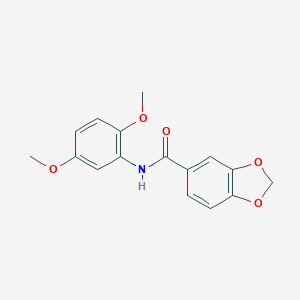
N-(2,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C16H15NO5 and its molecular weight is 301.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,5-Dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antioxidant research. This article provides a comprehensive overview of its biological activity based on various studies, including synthesis methods, biological evaluations, and significant findings.
Chemical Structure and Synthesis
This compound belongs to a class of benzodioxole derivatives known for their diverse pharmacological properties. The synthesis of this compound typically involves the reaction of 2,5-dimethoxyphenyl amine with appropriate benzodioxole precursors under controlled conditions to yield the desired carboxamide structure.
Biological Activity Overview
The biological activities associated with this compound include:
- Anticancer Activity : This compound has shown promising results in inhibiting cancer cell proliferation.
- Antioxidant Properties : It exhibits significant scavenging activity against free radicals.
- Anti-inflammatory Effects : Potential mechanisms suggest it may reduce inflammation markers.
Anticancer Activity
Recent research has focused on the anticancer properties of benzodioxole derivatives. In a study evaluating various benzodioxole compounds, those containing the carboxamide moiety demonstrated notable cytotoxic effects against liver cancer cell lines (Hep3B). Specifically:
- IC50 Values : Compounds 2a and 2b (which include the carboxamide structure) exhibited lower IC50 values (3.94 - 9.12 mM), indicating stronger cytotoxicity compared to other derivatives tested .
- Mechanism of Action : Compound 2a was found to induce cell cycle arrest at the G2-M phase in Hep3B cells, suggesting a potential mechanism for its anticancer efficacy .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using the DPPH assay:
- DPPH Scavenging Activity : The compound showed effective radical scavenging ability, with results indicating a significant reduction in DPPH concentration . This activity is crucial as it suggests potential protective effects against oxidative stress-related diseases.
Case Studies and Experimental Data
A series of experiments were conducted to assess the biological activity of this compound:
| Compound | Cell Line | IC50 (mM) | Mechanism |
|---|---|---|---|
| 2a | Hep3B | 3.94 | G2-M Phase Arrest |
| 2b | Hep3B | 9.12 | Weak Activity |
| Control | DOX | - | Standard Reference |
In these studies, compound 2a significantly reduced alpha-fetoprotein (α-FP) levels in treated Hep3B cells compared to untreated controls (1625.8 ng/ml vs. 2519.17 ng/ml), highlighting its potential as an anticancer agent .
Properties
CAS No. |
349415-26-5 |
|---|---|
Molecular Formula |
C16H15NO5 |
Molecular Weight |
301.29 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C16H15NO5/c1-19-11-4-6-13(20-2)12(8-11)17-16(18)10-3-5-14-15(7-10)22-9-21-14/h3-8H,9H2,1-2H3,(H,17,18) |
InChI Key |
ZLMRUCRAALLRQM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2)OCO3 |
solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















